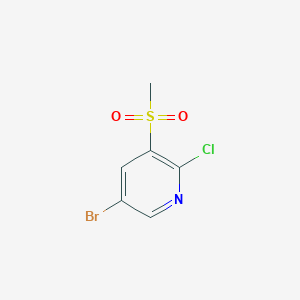

5-Bromo-2-chloro-3-(methylsulfonyl)pyridine

Overview

Description

5-Bromo-2-chloro-3-(methylsulfonyl)pyridine is a useful research compound. Its molecular formula is C6H5BrClNO2S and its molecular weight is 270.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

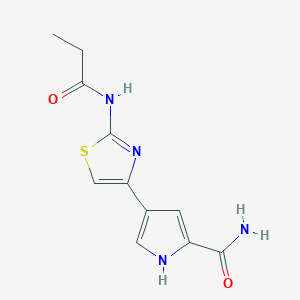

5-Bromo-2-chloro-3-(methylsulfonyl)pyridine serves as a versatile intermediate in the synthesis of various chemical compounds. For instance, it has been employed in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is a crucial intermediate for new insecticides. This synthesis demonstrates the compound's role in the development of agricultural chemicals, highlighting its utility in creating more effective and potentially safer insecticidal agents (Niu Wen-bo, 2011).

Antitumor Activity and Medicinal Chemistry

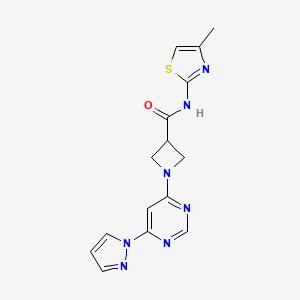

The compound has also found applications in medicinal chemistry, particularly in the synthesis of molecules with potential antitumor activity. Research has focused on synthesizing and investigating the stereostructures of derivatives of this compound. These efforts aim to explore the effects of stereochemistry on biological activity, such as PI3Kα kinase inhibition, which is relevant for cancer treatment (Zhixu Zhou et al., 2015).

Structural and Computational Studies

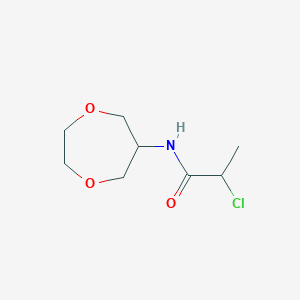

Structural and computational studies of derivatives of this compound have been conducted to understand their chemical properties better. For example, a combined experimental and computational study on N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide has provided insights into their molecular geometry, optimized structural parameters, and potential applications in designing new molecules with desired properties (M. Mphahlele & Marole M. Maluleka, 2021).

Novel Compound Synthesis

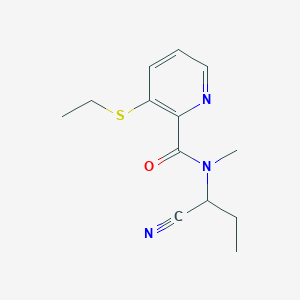

The compound's utility extends to the synthesis of novel chemical entities, such as pyrimido[4,5-e][1,3,4] thiadiazine derivatives, showcasing its role in heterocyclic chemistry. These derivatives have potential applications in various fields, including pharmaceuticals and materials science, demonstrating the compound's contribution to expanding the chemical space of useful molecules (M. Rahimizadeh et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is often used in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the specific derivative synthesized.

Mode of Action

It’s known to be used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In these reactions, the compound may act as a boron reagent, participating in transmetalation processes .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen exposure could potentially affect its stability.

Properties

IUPAC Name |

5-bromo-2-chloro-3-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c1-12(10,11)5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHFZTZGVUCGAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)

![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B2506592.png)

![(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2506596.png)

![(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2506597.png)